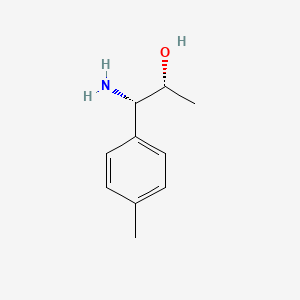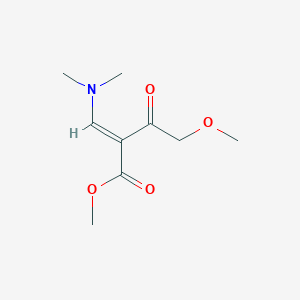![molecular formula C30H36O6SSi B13052564 [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a thiolane ring, a benzoate ester, and a tert-butyl(diphenyl)silyl protecting group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile.
Introduction of the Benzoate Ester: The esterification of the thiolane ring with 2,4-dimethoxybenzoic acid is achieved using standard esterification techniques, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Protection with tert-butyl(diphenyl)silyl Group: The final step involves the protection of the hydroxyl group with tert-butyl(diphenyl)silyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the silyl protecting group to yield the free hydroxyl compound.
Scientific Research Applications
Chemistry
In chemistry, [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The thiolane ring and benzoate ester moieties can interact with biological macromolecules, providing insights into their function and structure.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the thiolane ring and benzoate ester could impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The thiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoate ester can undergo hydrolysis, releasing the active thiolane moiety, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
- [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] benzoate
- [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 4-methoxybenzoate
Uniqueness
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is unique due to the presence of both the thiolane ring and the 2,4-dimethoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H36O6SSi |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36O6SSi/c1-30(2,3)38(25-12-8-6-9-13-25,26-14-10-7-11-15-26)35-20-24-18-23(21-37(24)32)36-29(31)27-17-16-22(33-4)19-28(27)34-5/h6-17,19,23-24H,18,20-21H2,1-5H3/t23-,24+,37?/m1/s1 |
InChI Key |
SJOLEJUQAAQNDC-BLWFJGOFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H](CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
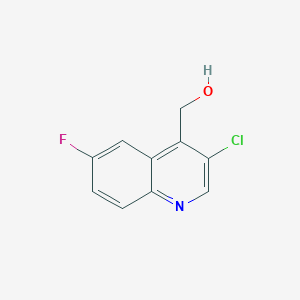
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
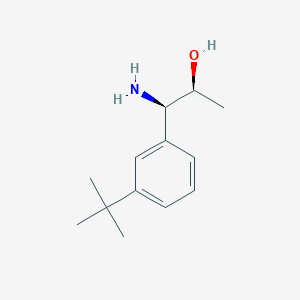
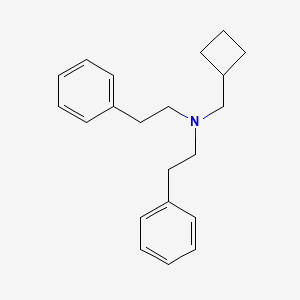
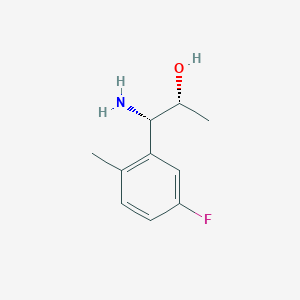
![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
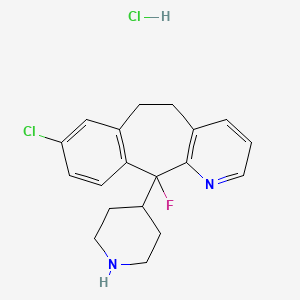
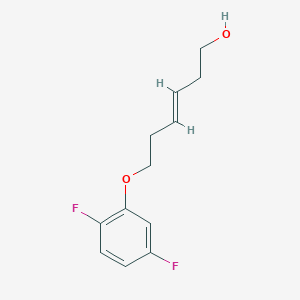
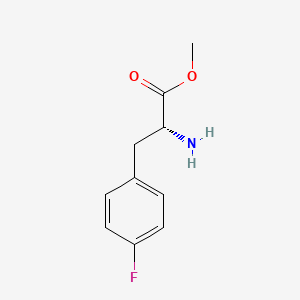
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
